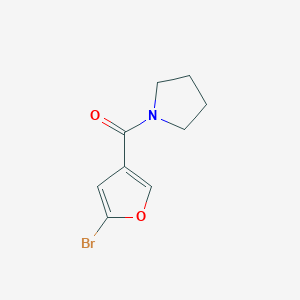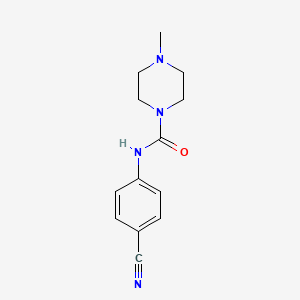
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide, commonly known as N-(3-methyl-4-acetamidophenyl) camphorquinone (MACQ), is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a photosensitive molecule that can be used in various applications, including photopolymerization, photoinitiator, and photochromic materials.
作用機序
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide involves the absorption of light energy, which leads to the formation of a reactive intermediate. This intermediate can then initiate the polymerization process or cause a change in the color of photochromic materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its high photosensitivity. This compound can initiate polymerization reactions and cause color changes in photochromic materials at low light intensities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in scientific research. One possible direction is the development of new photochromic materials that can be used in various applications, including sensors and optical devices. Another direction is the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide as a photoinitiator in the fabrication of 3D-printed structures. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a photosensitive compound that has gained significant attention in scientific research due to its various applications. The synthesis of this compound involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine. N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide can be used as a photoinitiator in polymerization reactions and in the fabrication of photochromic materials. The mechanism of action of this compound involves the absorption of light energy, which leads to the formation of a reactive intermediate. Further research is needed to understand the potential applications of this compound in medicine and biotechnology.
合成法
The synthesis of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a multi-step process that involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine, resulting in the formation of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide has been widely used in scientific research due to its photosensitivity properties. It can be used as a photoinitiator in polymerization reactions, where it absorbs light energy and initiates the polymerization process. This compound has also been used in the fabrication of photochromic materials, which change color upon exposure to light.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-8-11(16-13(18)14(3,4)5)6-7-12(9)15-10(2)17/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQIPYLMQSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)

